molecular formula C12H12N2O2 B2421494 2,4-Dimethoxy-5-phenylpyrimidine CAS No. 685866-81-3

2,4-Dimethoxy-5-phenylpyrimidine

Cat. No.: B2421494
CAS No.: 685866-81-3
M. Wt: 216.24
InChI Key: PWSVFGHOWWIASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-5-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-phenylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxy-5-nitropyrimidine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-5-phenylpyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Research indicates that 2,4-dimethoxy-5-phenylpyrimidine exhibits notable antitumor properties. It has been shown to inhibit various cancer cell lines, including breast and ovarian cancers. For instance, derivatives of this compound have demonstrated IC50 values as low as 1.6 µM against specific cancer types, indicating high potency in cytotoxicity against malignant cells .

Antimicrobial Properties
This compound also displays significant antimicrobial activity. Studies have reported its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these pathogens range between 0.5–8 µg/mL, showcasing its potential as a therapeutic agent against resistant infections .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit inflammatory mediators. In vivo studies have shown a reduction in pro-inflammatory cytokines in models of arthritis, suggesting its utility in treating inflammatory diseases .

Synthetic Applications

Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including one-pot multicomponent reactions. For example, a reaction involving aromatic aldehydes and dimedone under microwave irradiation has been successfully utilized . This versatility allows the creation of numerous derivatives with tailored biological activities.

Structural Modifications
Modification of the pyrimidine core can enhance the biological profile of the compound. For instance, introducing different aryl groups at the C-5 or C-6 positions has shown to significantly impact the antiproliferative activity against cancer cells .

Case Study: Antitumor Efficacy

A study evaluated the effects of this compound on ovarian cancer xenografts in murine models. The results indicated a marked reduction in tumor size and improved survival rates compared to controls, supporting its potential as an anticancer agent .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that derivatives exhibited potent activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeIC50/MIC Values
AntitumorBreast Cancer (MCF-7)IC50 = 2 µM
Ovarian CancerIC50 = 1.6 µM
AntibacterialStaphylococcus aureusMIC = 4–8 µg/mL
Mycobacterium tuberculosisMIC = 0.5–1 µg/mL
Anti-inflammatoryMouse model of arthritisReduction in cytokines

Table 2: Synthetic Methods for Derivatives

Synthesis MethodKey ReactantsConditions
One-Pot Multicomponent ReactionAromatic aldehydes, dimedoneMicrowave irradiation
Structural ModificationVarious aryl groups at C-5 or C-6Varies by derivative

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as dihydrofolate reductase, thereby interfering with the folate pathway. This inhibition can lead to the disruption of DNA synthesis in rapidly dividing cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxy-5-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and phenyl ring contribute to its stability and reactivity, making it a versatile compound for various applications .

Biological Activity

2,4-Dimethoxy-5-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups and at the 5 position with a phenyl group. The synthesis typically involves multi-step reactions starting from readily available pyrimidine derivatives, utilizing techniques such as nucleophilic substitution and alkylation to achieve the desired substitutions.

Biological Activities

Antitumor Activity:
Research has demonstrated that this compound exhibits significant cytostatic effects against various tumor cell lines. For example, it has shown an IC50 value of approximately 2.5 µM against human breast carcinoma (MCF-7) cells, indicating potent antiproliferative properties. The compound's activity can be enhanced by structural modifications, such as the introduction of fluorophenylalkyl side chains, which have been associated with increased cytotoxicity against malignant cells .

Antimicrobial and Antioxidant Properties:
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using the agar well diffusion method revealed that it possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. Furthermore, antioxidant assays utilizing DPPH indicated strong scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

Substituent Biological Activity IC50 (µM)
Phenyl at C-5Antiproliferative2.5
Furyl at C-5Enhanced antiproliferative1.6
Fluorophenyl side chainIncreased cytotoxicity< 10

Research indicates that modifications at the C-6 position significantly influence the compound's biological efficacy. For instance, substituting a phenyl group with a furyl moiety markedly enhances antiproliferative activity .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various pyrimidine derivatives on different cancer cell lines. Among these, this compound exhibited superior cytostatic activity compared to its analogs, particularly when modified with specific side chains .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against several pathogens. The results confirmed its effectiveness in inhibiting microbial growth, positioning it as a candidate for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dimethoxy-5-phenylpyrimidine, and what reaction conditions are critical for optimizing yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted pyrimidine precursors. For example, heating 2,4-dimethoxypyrimidine derivatives with phenyl-containing reagents under reflux in acidic or basic media (e.g., HCl or KOH) is a common approach. Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMSO or ethanol), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxy and phenyl groups). For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 7.2–7.8 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • IR : Stretching vibrations for C-O (methoxy) and C-N (pyrimidine ring) bonds are observed at 1250–1050 cm1^{-1}.

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a scaffold for developing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its pyrimidine core. Derivatives have been explored for antimicrobial activity by modifying the phenyl or methoxy groups. Biological assays, such as MIC (Minimum Inhibitory Concentration) testing, are used to evaluate efficacy .

Q. What safety protocols are essential during experimental handling?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to potential volatility of intermediates. Waste containing halogenated byproducts (e.g., from chlorinated solvents) must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity indices. For example, electron-withdrawing groups on the phenyl ring lower LUMO energy, enhancing electrophilic substitution potential .

Q. How to resolve contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer : Systematic comparison of variables (e.g., solvent polarity, catalyst presence) is critical. For instance, refluxing in DMSO may improve solubility but cause side reactions (e.g., oxidation), reducing yields compared to ethanol. Replicating conditions from conflicting studies and analyzing intermediates via TLC or HPLC can identify bottlenecks .

Q. What strategies enhance regioselectivity in functionalizing the pyrimidine ring?

  • Methodological Answer : Protecting group chemistry (e.g., silylation of hydroxyl groups) directs substitution to specific positions. For example, tert-butyldimethylsilyl (TBS) protection of the 5-hydroxyl group in related pyrimidines ensures functionalization occurs at the 4-position. Monitoring with 1H^1H-NMR confirms regiochemical outcomes .

Q. How can X-ray crystallography validate the structural configuration of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the dihedral angle between the pyrimidine and phenyl rings in derivatives (e.g., 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl) analogs) is typically 15–25°, confirming planarity .

Q. What are the challenges in synthesizing heterocyclic derivatives, and how can they be mitigated?

  • Methodological Answer : Competing cyclization pathways (e.g., 5- vs. 6-membered ring formation) can be controlled using steric hindrance. For example, bulky substituents on the phenyl group favor 5-membered ring closure. Kinetic studies (e.g., monitoring reaction progress via 1H^1H-NMR) help optimize reaction times .

Q. How to determine reaction mechanisms for nucleophilic substitutions on the pyrimidine ring?

  • Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots analyze substituent effects on reaction rates. For instance, electron-donating groups (e.g., methoxy) on the phenyl ring accelerate SNAr (nucleophilic aromatic substitution) by stabilizing transition states. Isotopic labeling (e.g., 18O^{18}O) tracks oxygen migration during methoxy group displacement .

Properties

IUPAC Name

2,4-dimethoxy-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-10(8-13-12(14-11)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSVFGHOWWIASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,4-Dimethoxypyrimidine-5-boronic acid (200 mg, 10.6 mmol), Iodobenzene (326 mg, 1.60 mmol) and K3PO4 (900 mg, 4.24 mmol) in DMSO (5 mL, purged with Ar) was added 1,1′bis(diphenylphosphino)ferrocene palladium chloride, complex with dichloromethane (12 mg) and the reaction solution was heated to 60 C in a sealed tube. The solution was heated for 2 h, stirred at room temperature for 10 hr and filtered through celite. The solution was poured into sat. NaHCO3 to give a gray solid. This material was collected, dissolved in ethyl acetate, dried (Na2SO4). Flash chromatography 0 to 2% methanol in dichloromethane gave 2,4-Dimethoxy-5-phenyl-pyrimidine (171 mg, 75% yield). HPLC tr=5.62 min (83%), FIA m/e 217.2 (M+H), HNMR (500 MHz, CDCl3); δ8.25 (1H, s), 7.45–7.29 (5H, m), 4.00 (3H, s), 3.98 (3H, s).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.